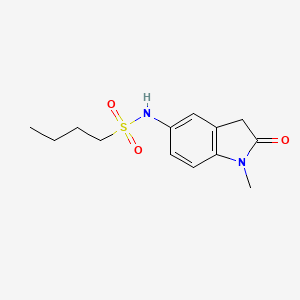
N-(1-Methyl-2-oxoindolin-5-yl)butan-1-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown cytotoxicity towards various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Preclinical studies have demonstrated its efficacy in treating different types of cancer, highlighting its potential as a therapeutic agent.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Vorbereitungsmethoden
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide involves several steps. One common synthetic route includes the reaction of 1-methyl-2-oxoindoline with butane-1-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway . This activation leads to the cleavage of various cellular proteins, ultimately resulting in cell death. Additionally, the compound may interact with other proteins involved in the regulation of cell cycle and apoptosis .
Vergleich Mit ähnlichen Verbindungen
N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
N-(1-methyl-2-oxoindolin-3-yl)butane-1-sulfonamide: This compound has a similar structure but differs in the position of the sulfonamide group.
N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide: This compound has a shorter alkyl chain compared to the butane derivative.
N-(1-methyl-2-oxoindolin-5-yl)pentane-1-sulfonamide: This compound has a longer alkyl chain compared to the butane derivative. The unique structure of N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide contributes to its specific biological activity and potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-4-7-19(17,18)14-11-5-6-12-10(8-11)9-13(16)15(12)2/h5-6,8,14H,3-4,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQXLUPQYVTCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














